Cas no 118761-99-2 (Methyl({1-3-(trifluoromethyl)phenylethyl})amine)

Methyl({1-3-(trifluoromethyl)phenylethyl})amine structure
118761-99-2 structure
Product Name:Methyl({1-3-(trifluoromethyl)phenylethyl})amine
Número CAS:118761-99-2
MF:C10H12F3N
Megavatios:203.204193115234
MDL:MFCD09043460
CID:2188526
PubChem ID:16771160
Update Time:2025-10-29

Methyl({1-3-(trifluoromethyl)phenylethyl})amine Propiedades químicas y físicas

Nombre e identificación

    • Methyl((1-[3-(trifluoromethyl)phenyl]ethyl))amine
    • N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine
    • N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine
    • alpha,N-Dimethyl-3-(trifluoromethyl)benzylamine
    • JRSKXURJVQNHMS-UHFFFAOYSA-N
    • Z159528236
    • Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine
    • MFCD09043460
    • NCGC00374101-01
    • (+/-)-Alpha,N-dimethyl-3-(trifluoromethyl)benzylamine
    • SCHEMBL12296386
    • N-Methyl-1-(3-(trifluoromethyl)phenyl)ethanamine
    • methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine
    • N-Methyl-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
    • EN300-33224
    • DTXSID60588177
    • 118761-99-2
    • SB77642
    • N12532
    • AKOS000127495
    • AKOS017283304
    • Methyl({1-[3-(trifluoromethyl)phenyl]ethyl}
    • DB-308390
    • SDCCGSBI-0663024.P001
    • Methyl({1-3-(trifluoromethyl)phenylethyl})amine
    • MDL: MFCD09043460
    • Renchi: 1S/C10H12F3N/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7,14H,1-2H3
    • Clave inchi: JRSKXURJVQNHMS-UHFFFAOYSA-N
    • Sonrisas: FC(C1=CC=CC(=C1)C(C)NC)(F)F

Atributos calculados

  • Calidad precisa: 203.09218387g/mol
  • Masa isotópica única: 203.09218387g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2
  • Complejidad: 179
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.6
  • Superficie del Polo topológico: 12Ų

Methyl({1-3-(trifluoromethyl)phenylethyl})amine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
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1PlusChem
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1PlusChem
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